Bis(chloromethyl)-tetramethyldisiloxane
Description
Bis(chloromethyl)-tetramethyldisiloxane (CAS: 2362-10-9) is a chlorinated organosilicon compound with the molecular formula C₆H₁₆Cl₂OSi₂ . Its structure consists of a disiloxane backbone (Si–O–Si) flanked by two methyl groups and two reactive chloromethyl (–CH₂Cl) substituents (Figure 1). This compound serves as a key intermediate in synthesizing functionalized siloxanes, such as Schiff bases, coordination polymers, and sulfur-containing derivatives . Its reactivity stems from the electrophilic chloromethyl groups, which undergo nucleophilic substitution with amines, thiols, or alcohols .
Properties
Molecular Formula |
C6H16Cl2OSi2 |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
bis(chloromethyl)-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C6H16Cl2OSi2/c1-10(2,3)9-11(4,5-7)6-8/h5-6H2,1-4H3 |
InChI Key |
UTFVHGDIJZRFJV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCl)CCl |
Origin of Product |
United States |
Scientific Research Applications
Silicone Polymer Production
Bis(chloromethyl)-tetramethyldisiloxane serves as a crucial intermediate in the synthesis of silicone polymers. These polymers are widely used due to their:
- Thermal Stability: Suitable for high-temperature applications.
- Flexibility: Ideal for various mechanical applications.
- Chemical Resistance: Useful in harsh environments.
Surface Modification
This compound is employed to modify surfaces, enhancing properties such as:
- Hydrophobicity: Making surfaces water-repellent, beneficial for textiles and coatings.
- Oleophobicity: Reducing oil adhesion, advantageous in electronics and medical devices.
Adhesives and Sealants
Incorporation of this compound into adhesive formulations enhances:
- Adhesion Properties: Improved bonding strength.
- Environmental Resistance: Increased durability against moisture and temperature variations.
Research in Organosilicon Chemistry
The compound plays a pivotal role in academic and industrial research, facilitating the exploration of new organosilicon compounds with potential applications across various fields, including:
- Material Science
- Nanotechnology
Biomedical Applications
Due to its biocompatibility, this compound is suitable for developing biomedical materials, particularly in:
- Drug Delivery Systems: Enhancing the efficacy of therapeutic agents.
- Implants: Providing safe and effective materials for medical implants.
Data Tables
| Application Area | Key Benefits |
|---|---|
| Silicone Polymer Production | Thermal stability, flexibility |
| Surface Modification | Enhanced hydrophobicity, oleophobicity |
| Adhesives and Sealants | Improved adhesion properties |
| Organosilicon Research | Exploration of new compounds |
| Biomedical Materials | Biocompatibility for drug delivery and implants |
Case Study 1: Silicone Polymer Synthesis
Research indicates that this compound is integral to synthesizing high-performance silicone elastomers used in automotive seals and gaskets. These materials exhibit excellent thermal stability and resistance to environmental degradation, making them ideal for automotive applications.
Case Study 2: Surface Treatment of Medical Devices
A study demonstrated the effectiveness of this compound in enhancing the hydrophobicity of medical device surfaces. This modification significantly reduced bacterial adhesion, improving the safety and longevity of implants.
Case Study 3: Development of Drug Delivery Systems
Recent advancements have shown that incorporating this siloxane compound into drug delivery systems increases the bioavailability of therapeutic agents while maintaining biocompatibility, thus enhancing treatment efficacy.
Comparison with Similar Compounds
1,3-Bis(chloromethyl)-1,1,3,3-tetraethyldisiloxane (CAS: 62336-43-0)
- Structure : Replaces methyl groups with ethyl (–CH₂CH₃) on silicon atoms, resulting in the formula C₁₀H₂₄Cl₂OSi₂ .
- Key Differences :
- Molecular Weight : Higher (287.37 g/mol vs. 247.27 g/mol) due to ethyl substituents, reducing volatility.
- Steric Effects : Bulkier ethyl groups hinder nucleophilic attack on chloromethyl groups, slowing reaction kinetics compared to the methyl analog .
- Applications : Less commonly used in synthesis due to lower availability and higher cost.
1,1,3,3-Tetramethyl-1-[2'-(trimethoxysilyl)ethyl]-disiloxane (CAS: 137407-65-9)
- Structure : Features a trimethoxysilyl (–Si(OCH₃)₃) group attached via an ethyl spacer, formula C₉H₂₆O₄Si₃ .
- Key Differences :
- Reactivity : Trimethoxysilyl groups enable hydrolysis-condensation reactions, making it suitable for sol-gel processes, unlike the chloromethyl analog .
- Stability : More moisture-sensitive due to methoxy groups, requiring anhydrous handling.
- Applications : Used in hybrid materials and coatings, contrasting with the chloromethyl compound’s role in amine-functionalized polymers .
Hexamethyldisiloxane (CAS: 107-46-0)
- Structure : Simplest disiloxane with six methyl groups (C₄H₁₈OSi₂ ) .
- Key Differences :
- Reactivity : Lacks functional groups, making it inert and primarily used as a solvent or silicone precursor.
- Physical Properties : Lower molecular weight (134.32 g/mol) and boiling point (101°C) compared to Bis(chloromethyl)-tetramethyldisiloxane (boiling point ~200°C) .
- Toxicity : Less hazardous than chlorinated analogs, with minimal environmental persistence .
Functional and Reactivity Comparisons
Hydrosilylation and Substitution Reactions
- This compound: Reacts efficiently with amines (e.g., piperidine, pyrrolidine) to form bis-aminomethyl derivatives, as shown in NMR studies .
- Tetraethyl Analog : Slower reaction rates due to steric hindrance, requiring prolonged reflux conditions .
- Trimethoxysilyl Derivative: Prefers hydrolysis over nucleophilic substitution, forming silanol intermediates for crosslinking .
Application in Polymer Chemistry
- Target Compound : Used to synthesize flexible siloxane-containing Schiff bases and coordination polymers, enhancing thermal stability and hydrophobicity in materials .
- Hexamethyldisiloxane : Serves as a chain extender in polydimethylsiloxane (PDMS) synthesis, lacking functionalization capabilities .
Research Findings and Trends
- Synthetic Flexibility : this compound’s dual chloromethyl groups enable diverse modifications, such as thiol-epoxy click reactions for fluorescent disiloxanes .
- Steric vs. Electronic Effects : Ethyl substituents in analogs reduce reactivity but improve hydrolytic stability, balancing application needs .
- Emerging Applications : Functionalized disiloxanes are gaining traction in optoelectronics and self-healing materials, driven by their tunable Si–O–Si backbone .
Preparation Methods
Reaction Mechanism and Conditions
The hydrolysis proceeds via nucleophilic attack of water on the silicon-bound chlorine atoms, releasing HCl and forming Si–O–Si bridges. A stoichiometric ratio of 2:1 for Cl(CH2)Si(CH3)2Cl to water is critical to prevent oligomerization. The reaction is typically conducted in an inert solvent like toluene or hexane at 0–5°C to moderate the exothermicity. Acid scavengers such as triethylamine may be added to neutralize HCl and drive the equilibrium toward product formation.
Example Protocol
Challenges and Optimization
Over-hydrolysis leads to cyclic or linear polysiloxanes. To mitigate this, slow addition of water and rigorous exclusion of moisture during reagent preparation are essential. Industrial-scale implementations often employ continuous flow reactors to improve heat dissipation and mixing efficiency.
Chlorination of Hydroxymethyl-Substituted Siloxanes
An alternative approach introduces chloromethyl groups via post-synthesis modification of hydroxymethyl-functionalized siloxanes. This two-step method first synthesizes 1,3-bis(hydroxymethyl)tetramethyldisiloxane, followed by chlorination with thionyl chloride (SOCl2).
Synthesis of Hydroxymethyl Intermediate
The hydroxymethyl precursor is prepared by hydrolyzing bis(ethoxymethyl)tetramethyldisiloxane under basic conditions:
This step achieves 60–71% yield when using sodium hydroxide in methanol.
Chlorination with Thionyl Chloride
The hydroxymethyl groups are converted to chloromethyl via refluxing with excess SOCl2:
Key Conditions :
Byproduct Management
Sulfur dioxide and HCl gas evolution necessitates efficient scrubbing systems. Residual SOCl2 is removed by fractional distillation under reduced pressure (20–30 mmHg).
Catalytic Dehydrochlorination of Chloromethylsilanes
Palladium-catalyzed dehydrochlorination offers a high-yield pathway, particularly when starting from 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. While this method primarily targets Si–Cl bonds, adaptations for chloromethyl groups are feasible.
Palladium-Mediated Reaction
In a representative procedure, dichlorotetramethyldisiloxane reacts with chloromethane in the presence of PdCl2:
Optimized Parameters :
-
Catalyst Loading : 0.5–1.0 wt% PdCl2
-
Temperature : 120–140°C
-
Pressure : 5–10 bar (CH3Cl)
Comparative Analysis of Methods
Industrial-Scale Considerations
Large-scale production favors the hydrolysis route due to lower catalyst costs and compatibility with existing siloxane infrastructure. However, Pd-catalyzed methods are gaining traction for high-purity batches required in pharmaceutical intermediates.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Bis(chloromethyl)-tetramethyldisiloxane in laboratory settings?
- Methodology : Synthesis typically involves controlled chloromethylation of tetramethyldisiloxane precursors under anhydrous conditions. Purification can be achieved via fractional distillation under reduced pressure (to minimize thermal decomposition) and verified using gas chromatography-mass spectrometry (GC-MS) .
- Key Considerations : Monitor reaction progress using FT-IR to track Si-Cl bond formation (peaks near 500 cm⁻¹) and ensure inert atmosphere to prevent hydrolysis .
Q. How can researchers characterize the structural and thermal properties of this compound?
- Methodology :
- Structural Analysis : Use and NMR to confirm substituent arrangement and silicon coordination. For example, NMR peaks for Si-Cl groups appear at δ −10 to −15 ppm .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (typical range: 150–250°C for chlorosiloxanes) .
Q. What are the known reactivity patterns of this compound with nucleophiles?
- Methodology : Investigate hydrolysis kinetics in aqueous ethanol (e.g., 50% v/v) using conductivity measurements to track chloride ion release. Compare with analogous disiloxanes (e.g., divinyltetramethyldisiloxane) to assess steric/electronic effects .
- Contradictions : Discrepancies in hydrolysis rates may arise from trace moisture in solvents; use Karl Fischer titration to quantify water content .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound in cross-coupling applications?
- Methodology :
- Apply density functional theory (DFT) to model Si-Cl bond cleavage energetics and identify transition states.
- Use molecular dynamics (MD) simulations to predict solvent effects (e.g., toluene vs. THF) on reaction kinetics .
Q. What experimental design strategies minimize byproduct formation during this compound polymerization?
- Methodology :
- Use factorial design to test variables: temperature (25–80°C), catalyst loading (0.1–1 mol%), and monomer concentration.
- Analyze byproducts via LC-MS and correlate with reaction conditions .
Q. How do degradation pathways of this compound under UV exposure impact its application in hybrid materials?
- Methodology :
- Expose thin films to UV light (254 nm) and analyze degradation products using GC-MS and XPS.
- Compare with quantum yield data for analogous chlorosilanes to extrapolate photostability trends .
Q. What in vitro assays are suitable for assessing the cytotoxicity of this compound derivatives?
- Methodology :
- Use MTT assays on human fibroblast cells (e.g., NIH/3T3) to measure IC₅₀ values.
- Cross-reference with Ames test results to evaluate mutagenic potential .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
